molecular formula C10H11F B13962079 1-Fluoro-4-(2-methylcyclopropyl)benzene CAS No. 344747-79-1

1-Fluoro-4-(2-methylcyclopropyl)benzene

Cat. No.: B13962079
CAS No.: 344747-79-1
M. Wt: 150.19 g/mol
InChI Key: ANZUFFHVZZRJEZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methylcyclopropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(2-methylcyclopropyl)benzene typically involves the following steps:

    Diazotization and Fluorination: The process begins with the diazotization of aniline derivatives, followed by fluorination using hydrofluoric acid or other fluorinating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and fluorination processes, followed by cyclopropanation using efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(2-methylcyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Hydrocarbons and alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

1-Fluoro-4-(2-methylcyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-methylcyclopropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and interaction with other molecules. The compound can form stable intermediates and transition states, facilitating various chemical transformations .

Comparison with Similar Compounds

Properties

CAS No.

344747-79-1

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-fluoro-4-(2-methylcyclopropyl)benzene

InChI

InChI=1S/C10H11F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,7,10H,6H2,1H3

InChI Key

ANZUFFHVZZRJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(C=C2)F

Origin of Product

United States

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